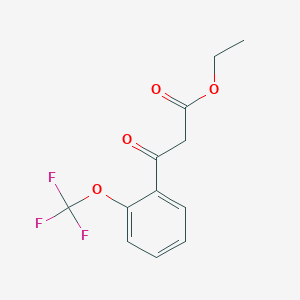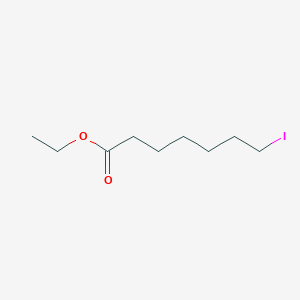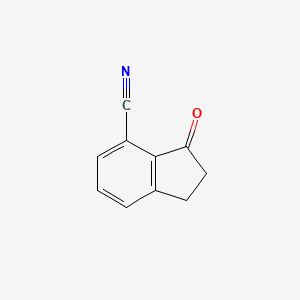![molecular formula C23H34O2Si B1313293 1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 191476-08-1](/img/structure/B1313293.png)
1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is a long-chain alcohol with the chemical formula C25H36O2Si. This compound is known for its use as a solvent, intermediate, and reagent in various scientific experiments. It is a colorless, viscous liquid that has a boiling point of approximately 370.6°C.
Vorbereitungsmethoden
The synthesis of 1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- typically involves the reaction of heptanol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of this compound can yield the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF) to remove the silyl protecting group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions to occur at other functional groups.
Biology: This compound is used in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: It is used in the development of pharmaceuticals as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is used as a solvent and reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- involves its ability to act as a protecting group for alcohols. The silyl ether group is stable under a variety of conditions, allowing for selective reactions to occur at other functional groups. The silyl group can be removed under mild conditions using reagents such as TBAF, revealing the free alcohol.
Vergleich Mit ähnlichen Verbindungen
1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- can be compared to other silyl ethers such as:
Trimethylsilyl ether: This compound is less bulky and less stable than the tert-butyldiphenylsilyl ether.
Triisopropylsilyl ether: This compound is more bulky and more stable than the tert-butyldiphenylsilyl ether.
Tert-butyldimethylsilyl ether: This compound is similar in stability to the tert-butyldiphenylsilyl ether but is less bulky.
The uniqueness of 1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- lies in its balance of stability and bulkiness, making it a versatile protecting group in organic synthesis.
Eigenschaften
IUPAC Name |
7-[tert-butyl(diphenyl)silyl]oxyheptan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2Si/c1-23(2,3)26(21-15-9-7-10-16-21,22-17-11-8-12-18-22)25-20-14-6-4-5-13-19-24/h7-12,15-18,24H,4-6,13-14,19-20H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBVSWPOAMZYTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467089 |
Source


|
| Record name | 1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191476-08-1 |
Source


|
| Record name | 1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
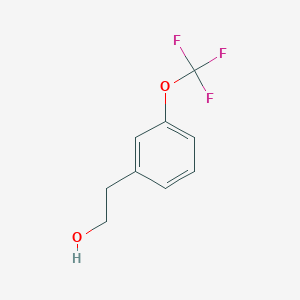
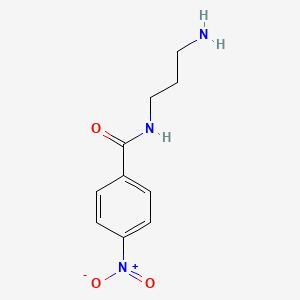
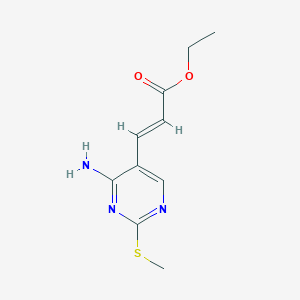
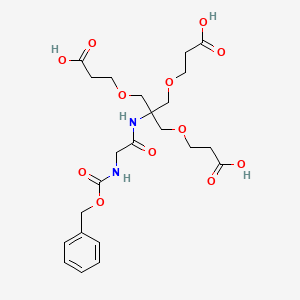
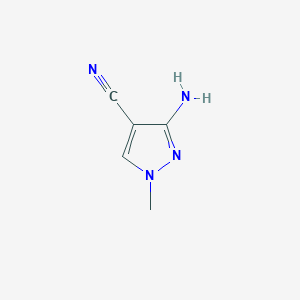
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1313223.png)
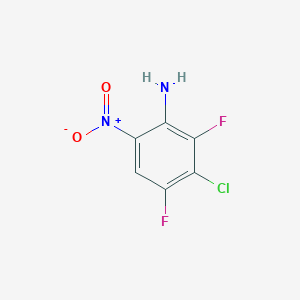
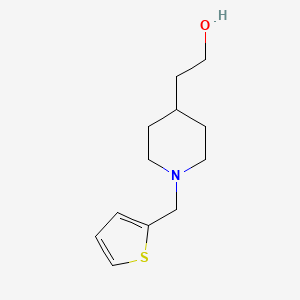

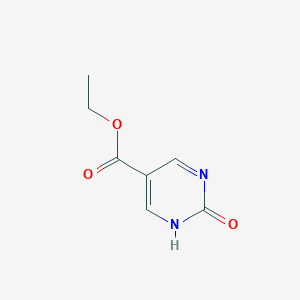
![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)
